molecular formula C11H13NO3 B12535939 (4-Alanylphenyl)acetic acid CAS No. 806595-80-2

(4-Alanylphenyl)acetic acid

Cat. No.: B12535939
CAS No.: 806595-80-2
M. Wt: 207.23 g/mol
InChI Key: PGBZDKRRUJWCPJ-UHFFFAOYSA-N
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Description

(4-Alanylphenyl)acetic acid is an organic compound that features both an amino acid and a carboxylic acid functional group It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an alanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Alanylphenyl)acetic acid typically involves the following steps:

    Nitration of Benzyl Cyanide: Benzyl cyanide is reacted with concentrated sulfuric acid and concentrated nitric acid to form 4-nitrophenylacetonitrile.

    Reduction to 4-Aminophenylacetic Acid: The 4-nitrophenylacetonitrile is then reduced using a sulfuric acid solution and glacial acetic acid, followed by crystallization to obtain 4-nitrophenylacetic acid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to minimize side reactions and maximize yield. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Alanylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include alcohols and aldehydes.

    Substitution: The major products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Alanylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-Alanylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog without the alanyl group.

    4-Aminophenylacetic Acid: Similar structure but with an amino group instead of an alanyl group.

    4-Nitrophenylacetic Acid: Contains a nitro group instead of an alanyl group.

Uniqueness

(4-Alanylphenyl)acetic acid is unique due to the presence of both an amino acid and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

806595-80-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[4-(2-aminopropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

PGBZDKRRUJWCPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CC(=O)O)N

Origin of Product

United States

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